4-(2,6-dipyridin-4-ylpyridin-4-yl)benzoic acid
Overview
Description
4-([4,2’:6’,4’‘-Terpyridin]-4’-yl)benzoic acid is a complex organic compound that features a terpyridine moiety attached to a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([4,2’:6’,4’‘-Terpyridin]-4’-yl)benzoic acid typically involves the following steps:
Formation of Terpyridine Core: The terpyridine core can be synthesized through a series of condensation reactions involving pyridine derivatives.
Attachment to Benzoic Acid: The terpyridine core is then coupled with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
While specific industrial production methods for 4-([4,2’:6’,4’‘-Terpyridin]-4’-yl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-([4,2’:6’,4’‘-Terpyridin]-4’-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid group would yield benzoate derivatives, while nitration would introduce nitro groups onto the aromatic rings.
Scientific Research Applications
4-([4,2’:6’,4’‘-Terpyridin]-4’-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be used in the design of bioactive molecules for studying biological processes.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4-([4,2’:6’,4’‘-Terpyridin]-4’-yl)benzoic acid largely depends on its interaction with metal ions and biological targets:
Molecular Targets: The terpyridine moiety can coordinate with metal ions, forming stable complexes that can interact with various biological molecules.
Pathways Involved: These interactions can influence pathways related to metal ion transport, enzyme activity, and signal transduction
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler compound with a single carboxylic acid group.
Terpyridine: A compound with three pyridine rings but lacking the benzoic acid moiety.
4-Fluorobenzoic Acid: A benzoic acid derivative with a fluorine substituent
Uniqueness
4-([4,2’:6’,4’‘-Terpyridin]-4’-yl)benzoic acid is unique due to its combination of a terpyridine moiety and a benzoic acid group, which allows it to form complex structures with diverse chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,6-dipyridin-4-ylpyridin-4-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2/c26-22(27)18-3-1-15(2-4-18)19-13-20(16-5-9-23-10-6-16)25-21(14-19)17-7-11-24-12-8-17/h1-14H,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMLPFKCGMQBFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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